Cas no 372983-17-0 (TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE)

TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE Chemical and Physical Properties
Names and Identifiers
-
- TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE
- 1-methoxy-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene
- 1-methoxy-4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzene
- TRANS-1-METHOXY-4-(2-(4-(4-PENTYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE
-
- MDL: MFCD11053429
- Inchi: InChI=1S/C26H32O/c1-3-4-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(27-2)20-14-23/h11-14,17-21,24H,3-6,9-10,15-16H2,1-2H3/t21-,24-
- InChI Key: XCMYRYNJLWEIGL-SAIGFBBZSA-N
- SMILES: CCCCC[C@H]1CC[C@@H](CC1)C2=CC=C(C#CC3=CC=C(C=C3)OC)C=C2
Computed Properties
- Exact Mass: 360.24500
- Monoisotopic Mass: 360.245
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2A^2
Experimental Properties
- PSA: 9.23000
- LogP: 6.94910
TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE Security Information
TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A757749-25g |
1-Methoxy-4-((4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)benzene |
372983-17-0 | 97% | 25g |
$35.0 | 2024-07-19 | |
abcr | AB282671-5 g |
trans-1-Methoxy-4-(2-(4-(4-pentylcyclohexyl)phenyl)ethynyl)benzene; . |
372983-17-0 | 5 g |
€78.90 | 2023-07-20 | ||
abcr | AB282671-25 g |
trans-1-Methoxy-4-(2-(4-(4-pentylcyclohexyl)phenyl)ethynyl)benzene; . |
372983-17-0 | 25 g |
€116.20 | 2023-07-20 | ||
Aaron | AR007APR-100g |
TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE |
372983-17-0 | 97% | 100g |
$117.00 | 2025-02-13 | |
abcr | AB282671-5g |
trans-1-Methoxy-4-(2-(4-(4-pentylcyclohexyl)phenyl)ethynyl)benzene; . |
372983-17-0 | 5g |
€78.90 | 2025-02-27 | ||
Aaron | AR007APR-5g |
TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE |
372983-17-0 | 97% | 5g |
$11.00 | 2025-02-13 | |
A2B Chem LLC | AD39379-25g |
1-Methoxy-4-((4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)benzene |
372983-17-0 | 97% | 25g |
$28.00 | 2024-04-20 | |
Crysdot LLC | CD12077756-1g |
1-Methoxy-4-((4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)benzene |
372983-17-0 | 97% | 1g |
$690 | 2024-07-24 | |
eNovation Chemicals LLC | Y1242867-25g |
TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE |
372983-17-0 | 97% | 25g |
$80 | 2024-06-07 | |
Ambeed | A757749-100g |
1-Methoxy-4-((4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)benzene |
372983-17-0 | 97% | 100g |
$112.0 | 2024-07-19 |
TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE Related Literature
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
Additional information on TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE
Research Update on TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE (CAS: 372983-17-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE (CAS: 372983-17-0) as a promising compound with potential therapeutic applications. This research briefing synthesizes the latest findings on its synthesis, pharmacological properties, and potential clinical relevance.
The compound, characterized by its unique structural features, has been the subject of several recent studies focusing on its role as a modulator of biological pathways. Notably, its ability to interact with specific cellular receptors has been demonstrated in vitro, suggesting its utility in targeted therapies. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its molecular structure and purity.
In a recent study published in the Journal of Medicinal Chemistry, the compound exhibited significant inhibitory effects on a key enzyme involved in inflammatory responses. The study utilized a combination of molecular docking simulations and enzymatic assays to elucidate the mechanism of action, revealing a high binding affinity and specificity. These findings position the compound as a potential candidate for the development of anti-inflammatory agents.
Further investigations into its pharmacokinetic properties have been conducted, with results indicating favorable absorption and metabolic stability in preclinical models. The compound's lipophilic nature, attributed to the pentylcyclohexyl moiety, enhances its membrane permeability, a critical factor for bioavailability. However, challenges related to its solubility and potential off-target effects remain areas of active research.
Ongoing clinical trials are exploring its efficacy in treating chronic inflammatory conditions, with preliminary data showing promising results. Collaborative efforts between academic institutions and pharmaceutical companies aim to optimize its formulation and dosing regimens. The compound's versatility is also being investigated in the context of oncology, where preliminary in vivo studies suggest potential anti-proliferative effects.
In conclusion, TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE represents a compelling area of research with broad implications for drug development. Future studies will need to address its safety profile and therapeutic window to fully realize its clinical potential. This briefing underscores the importance of continued investment in the exploration of this compound and its derivatives.
372983-17-0 (TRANS-1-(2-(4-METHOXYPHENYL)ETHYNYL)-4-(4-PENTYLCYCLOHEXYL)BENZENE) Related Products
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
